2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(isobutylamino)oxazole-4-carbonitrile

Description

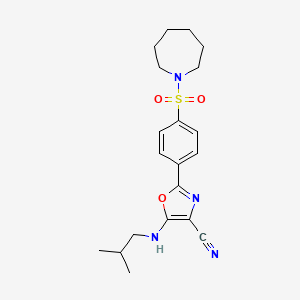

2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(isobutylamino)oxazole-4-carbonitrile is a synthetic oxazole-4-carbonitrile derivative characterized by a 4-(azepane-1-sulfonyl)phenyl group at position 2 and an isobutylamino substituent at position 5. Oxazole derivatives are widely studied for their diverse biological activities, including enzyme inhibition and antifungal properties .

Properties

IUPAC Name |

2-[4-(azepan-1-ylsulfonyl)phenyl]-5-(2-methylpropylamino)-1,3-oxazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O3S/c1-15(2)14-22-20-18(13-21)23-19(27-20)16-7-9-17(10-8-16)28(25,26)24-11-5-3-4-6-12-24/h7-10,15,22H,3-6,11-12,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZAUXJFJHQHAJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=C(N=C(O1)C2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(isobutylamino)oxazole-4-carbonitrile is a compound of interest in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- IUPAC Name : this compound

- Molecular Formula : CHNOS

- Molecular Weight : 336.42 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Preliminary studies suggest that it may exhibit:

- Inhibition of Cancer Cell Proliferation : The compound has shown potential in inhibiting the growth of various cancer cell lines by disrupting cellular processes essential for tumor growth.

- Modulation of Neurotransmitter Receptors : It may interact with GABA receptors, influencing neurotransmission and potentially offering therapeutic benefits in neurological disorders.

Antiproliferative Activity

A series of studies have evaluated the antiproliferative effects of this compound against several cancer cell lines. The results are summarized in the following table:

| Cell Line | IC (µM) | Mechanism |

|---|---|---|

| MCF7 (Breast Cancer) | 12.5 | Inhibition of cell cycle progression |

| HT-29 (Colon Cancer) | 15.3 | Disruption of microtubule dynamics |

| A549 (Lung Cancer) | 10.7 | Induction of apoptosis |

These findings indicate that the compound exhibits significant antiproliferative activity across different cancer types, with varying degrees of potency.

Structure-Activity Relationship (SAR)

The SAR studies have highlighted the importance of specific functional groups in enhancing biological activity. Key observations include:

- Sulfonamide Group : The presence of the azepan-1-ylsulfonyl moiety is crucial for receptor binding and biological efficacy.

- Isobutylamino Substitution : This group contributes to lipophilicity, facilitating better cell membrane penetration.

Case Studies

- Case Study on MCF7 Cells : A detailed investigation into the effects on MCF7 cells revealed that treatment with the compound at concentrations around its IC led to significant cell cycle arrest in the G2/M phase, suggesting a mechanism involving disruption of mitotic processes.

- In Vivo Studies : In chick chorioallantoic membrane (CAM) assays, the compound demonstrated effective inhibition of angiogenesis, comparable to established anti-cancer agents like combretastatin A-4, indicating its potential for further development as an anti-cancer therapeutic.

Comparison with Similar Compounds

Table 1. Comparison of Structural and Physicochemical Properties

Key Observations :

- Lipophilicity : The target compound’s logP (~3.8) aligns with D434-0816 (logP 3.85) due to shared azepane sulfonyl groups, but it is higher than oxetane-containing analogs (e.g., compound 30: logP ~2.5) .

- Hydrogen-Bonding : The azepane sulfonyl group introduces 10 hydrogen-bond acceptors, comparable to D434-0816 but higher than naphthyl-substituted analogs (e.g., compound 28: 6 acceptors) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing 2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(isobutylamino)oxazole-4-carbonitrile?

- Methodological Answer : Synthesis typically involves multi-step reactions, including sulfonylation of the phenyl group and nucleophilic substitution for the isobutylamine moiety. Key conditions include:

- Temperature control : Reactions often proceed at 60–80°C to balance reactivity and side-product suppression.

- Inert atmosphere : Use of nitrogen/argon to prevent oxidation of sensitive intermediates.

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates .

- Catalysts : Lewis acids (e.g., AlCl₃) may facilitate sulfonylation steps .

- Characterization : Confirm structure via -NMR (amide proton shifts at δ 8.2–8.5 ppm), -NMR (carbonitrile signal at ~115 ppm), and HRMS (exact mass ~470.2 g/mol) .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%).

- Spectroscopic techniques :

- IR spectroscopy : Confirm sulfonyl (S=O stretches at 1350–1150 cm⁻¹) and carbonitrile (C≡N at ~2200 cm⁻¹) groups .

- 2D-NMR : COSY and HSQC resolve overlapping signals in the oxazole and azepane regions .

- Elemental analysis : Match experimental vs. theoretical C/H/N/S ratios to validate stoichiometry .

Q. What in vitro assays are suitable for initial biological activity screening?

- Methodological Answer :

- Enzyme inhibition : Screen against acetylcholinesterase (AChE) or urease using Ellman’s assay (absorbance at 412 nm) or Berthelot method (ammonia detection), respectively.

- Cellular assays : Cytotoxicity profiling via MTT assay (IC₅₀ determination in cancer cell lines) .

- Dose-response curves : Use 10–100 µM concentration ranges to establish potency trends .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Methodological Answer :

- Functional group modulation : Replace azepane sulfonyl with piperidine sulfonyl to assess steric effects. Substitute isobutylamine with cyclopropylamine to probe hydrophobic interactions .

- Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., AChE active site). Validate with MD simulations (NAMD, 100 ns) to assess stability .

- Bioisosteric replacements : Replace oxazole with thiazole to evaluate electronic effects on activity .

Q. How should researchers address contradictions in reported bioactivity data across studies?

- Methodological Answer :

- Reproducibility checks : Replicate assays under standardized conditions (pH 7.4 buffer, 37°C).

- Orthogonal assays : Cross-validate enzyme inhibition results with fluorescence-based assays (e.g., Thioflavin T for amyloid aggregation).

- Impurity analysis : Use LC-MS to identify side products (e.g., de-sulfonylated byproducts) that may skew bioactivity .

Q. What strategies are recommended for evaluating environmental persistence and ecotoxicological risks?

- Methodological Answer :

- Degradation studies : Simulate hydrolysis (pH 2–12 buffers) and photolysis (UV light, 254 nm) to assess half-life.

- QSAR modeling : Predict logP and bioaccumulation potential using EPI Suite.

- Ecotoxicology : Test acute toxicity in Daphnia magna (48h LC₅₀) and algae (72h growth inhibition) .

Q. How can in vitro-to-in vivo extrapolation (IVIVE) be applied to predict pharmacokinetics?

- Methodological Answer :

- Metabolic stability : Use liver microsomes (human/rat) to measure intrinsic clearance.

- Plasma protein binding : Equilibrium dialysis (95:5 plasma:buffer) to determine unbound fraction.

- PBPK modeling : Simulate tissue distribution using GastroPlus™, incorporating logD (2.5–3.5) and permeability (Caco-2 assay) .

Q. What experimental designs are optimal for studying synergistic effects with other therapeutic agents?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.